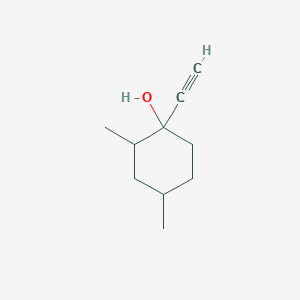

1-Ethynyl-2,4-dimethylcyclohexan-1-OL

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H16O |

|---|---|

Molecular Weight |

152.23 g/mol |

IUPAC Name |

1-ethynyl-2,4-dimethylcyclohexan-1-ol |

InChI |

InChI=1S/C10H16O/c1-4-10(11)6-5-8(2)7-9(10)3/h1,8-9,11H,5-7H2,2-3H3 |

InChI Key |

HSFCSXSASMCMQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(C(C1)C)(C#C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Ethynyl 2,4 Dimethylcyclohexan 1 Ol and Analogous Structures

Regioselective and Chemoselective Alkynylation Protocols

The addition of an ethynyl (B1212043) group to 2,4-dimethylcyclohexanone (B1329789) is inherently regioselective, as the reaction occurs at the single carbonyl carbon. However, the chemoselectivity, the ability to react with the ketone in the presence of other functional groups, and particularly the stereoselectivity, are critical considerations. The facial selectivity of the nucleophilic attack on the prochiral carbonyl carbon is influenced by the steric and electronic environment created by the methyl substituents on the cyclohexane (B81311) ring.

The substrate, 2,4-dimethylcyclohexanone, exists as a mixture of cis and trans diastereomers, each of which can adopt two chair conformations. The relative stability of these conformers and the steric hindrance presented by the methyl groups in axial or equatorial positions will dictate the preferred trajectory of the incoming ethynyl nucleophile. Generally, nucleophilic attack on substituted cyclohexanones can proceed via an axial or equatorial approach, leading to the formation of diastereomeric products. The larger substituent typically prefers an equatorial position to minimize steric strain from 1,3-diaxial interactions. libretexts.org

Condensation Reactions for the Ethynylation of Substituted Cyclohexanones

Condensation reactions involving the direct addition of an acetylenic nucleophile to a ketone are a fundamental approach for the synthesis of alkynyl alcohols. These reactions are often carried out under basic conditions, where a terminal alkyne is deprotonated to form a potent nucleophile.

The reaction of metal acetylides with ketones, a classic method for forming carbon-carbon bonds, is highly effective for the ethynylation of cyclohexanones. Alkali metal amides, such as sodium amide (NaNH₂), are commonly used strong bases to generate the acetylide anion from acetylene (B1199291) in a suitable solvent. nih.gov

The general reaction involves the deprotonation of acetylene by a strong base to form the acetylide anion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the cyclohexanone (B45756) derivative. The resulting alkoxide is subsequently protonated during workup to yield the tertiary alcohol.

Reaction Scheme:

HC≡CH + MNH₂ → HC≡CM + NH₃ (where M = Na, K, Li)

HC≡CM + (CH₃)₂C₆H₈O → (CH₃)₂C₆H₈(C≡CH)OM

(CH₃)₂C₆H₈(C≡CH)OM + H₂O → (CH₃)₂C₆H₈(C≡CH)OH + MOH

The stereochemical outcome of this addition is governed by the principles of nucleophilic addition to cyclic ketones. The approach of the acetylide anion can be from the axial or equatorial face of the carbonyl group. For 2,4-dimethylcyclohexanone, the preferred chair conformation of the cis and trans isomers will influence the steric accessibility of each face. For instance, in the more stable chair conformation of the trans-isomer, with both methyl groups in equatorial positions, the axial attack might be favored to avoid steric hindrance with the axial hydrogens at C-3 and C-5.

| Substrate (Isomer) | Major Conformer | Predicted Major Attack | Predicted Major Product (Stereoisomer) |

| cis-2,4-Dimethylcyclohexanone | 2-Me (axial), 4-Me (equatorial) | Equatorial | Axial alcohol |

| trans-2,4-Dimethylcyclohexanone | 2-Me (equatorial), 4-Me (equatorial) | Axial | Equatorial alcohol |

The use of liquid ammonia (B1221849) as a solvent is particularly advantageous for reactions involving alkali metal amides and acetylides. Its low boiling point (-33 °C) allows for reactions at low temperatures, which can enhance selectivity, and it readily dissolves acetylene and the metal amide reagents. The reaction is typically performed by bubbling acetylene gas through a solution of the alkali metal amide in liquid ammonia, followed by the addition of the ketone.

Potassium compounds, such as potassium amide (KNH₂) and potassium hydroxide (B78521) (KOH), have been shown to be highly effective catalysts for ethynylation in liquid ammonia. nih.gov The choice of base and solvent can significantly impact the reaction rate and yield. For example, aprotic solvents like DMF and DMSO have been observed to accelerate the reaction. nih.gov

The Favorskii reaction, which traditionally involves the rearrangement of α-halo ketones in the presence of a base, also encompasses the addition of acetylides to ketones. The conditions for the Favorskii-type ethynylation often involve a base such as potassium hydroxide in a polar aprotic solvent.

| Reagent System | Solvent | Temperature | Key Advantages |

| NaNH₂/HC≡CH | Liquid NH₃ | -33 °C | Good solubility of reagents, low temperature enhances selectivity. rsc.org |

| KOH/HC≡CH | Liquid NH₃ | -33 °C to 25 °C | High reaction rates. nih.gov |

| LiNH₂/HC≡CH | Ether/Toluene | 25 °C | Avoids the use of liquid ammonia. harvard.edu |

Catalytic Systems in the Synthesis of Alkynyl Alcohols

Catalytic methods for the synthesis of alkynyl alcohols offer several advantages over stoichiometric approaches, including milder reaction conditions, higher selectivity, and improved atom economy. These systems often involve transition metals or Lewis acids to activate either the alkyne or the ketone.

Transition metal catalysts have been extensively developed for the addition of terminal alkynes to carbonyl compounds. These catalysts can facilitate the formation of a metal acetylide in situ, which then adds to the ketone.

Zinc-based systems: Zinc salts, often in combination with a chiral ligand for asymmetric synthesis, can catalyze the alkynylation of ketones. These reactions typically involve the formation of a zinc acetylide intermediate.

Copper-based systems: Copper catalysts are also widely used for this transformation. The choice of ligand can be crucial in achieving high yields and selectivities.

Titanium-based systems: Titanium complexes can act as Lewis acids to activate the ketone, making it more susceptible to nucleophilic attack by a weakly nucleophilic acetylide.

The stereochemical outcome in these catalytic reactions can be influenced by the coordination of the catalyst to the ketone and the alkyne. The size and shape of the catalyst-ligand complex can dictate the facial selectivity of the addition to the 2,4-dimethylcyclohexanone ring.

| Metal Catalyst | Ligand | Alkyne Source | General Observations |

| Zn(OTf)₂ | Chiral Amino Alcohol | Phenylacetylene | Effective for asymmetric alkynylation of various ketones. |

| CuI | N,N-Dimethylethylenediamine | Terminal Alkynes | Promotes the coupling of alkynes with ketones. |

| Ti(Oi-Pr)₄ | BINOL | Trimethylsilylacetylene | Lewis acid activation of the ketone. |

Lewis acids can catalyze the addition of alkynes to ketones by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. This activation allows for the addition of less reactive alkyne nucleophiles, such as silylacetylenes.

Common Lewis acids used for this purpose include boron trifluoride etherate (BF₃·OEt₂), titanium tetrachloride (TiCl₄), and scandium triflate (Sc(OTf)₃). The choice of Lewis acid and reaction conditions can influence the outcome of the reaction, including the potential for side reactions.

In the context of 2,4-dimethylcyclohexanone, the coordination of a bulky Lewis acid to the carbonyl oxygen could further influence the steric environment around the carbonyl group, potentially enhancing the diastereoselectivity of the nucleophilic attack by the alkyne.

| Lewis Acid | Alkyne Source | Solvent | Key Features |

| BF₃·OEt₂ | Trimethylsilylacetylene | Dichloromethane | Strong activation of the carbonyl group. |

| Sc(OTf)₃ | Phenylacetylene | Acetonitrile | Catalytic amounts are effective; mild conditions. |

| In(OTf)₃ | 1-Hexyne | Toluene | Can be used in catalytic amounts. |

Organocatalysis and Metal-Free Approaches

In recent years, organocatalysis has emerged as a powerful tool in organic synthesis, providing an alternative to traditional metal-based catalysts. mdpi.commdpi.com These metal-free approaches are advantageous as they often involve milder reaction conditions, lower toxicity, and reduced cost, addressing key principles of green chemistry. epfl.ch The synthesis of complex cyclic systems, such as substituted cyclohexanols, can be achieved through organocatalyzed cascade or domino reactions that efficiently build molecular complexity from simple precursors. chemrxiv.org

Organocatalysts, such as proline and its derivatives, can facilitate aldol (B89426) and Knoevenagel condensations, which are crucial for forming C=C bonds in precursors to cyclohexanone rings. mdpi.com For instance, a base-catalyzed Michael-aldol domino reaction using trisubstituted Michael acceptors and β-keto ester nucleophiles can produce highly functionalized cyclohexanones with excellent diastereoselectivity. nih.gov Similarly, chiral primary amine catalysis can activate α,β-unsaturated ketones to undergo vinylogous Michael additions, enabling carbon-carbon bond formation at the γ-position, a key step in building substituted cyclic frameworks. nih.gov These metal-free transformations avoid the use of often expensive and sensitive transition metals, representing a significant advancement in the synthesis of complex molecules like 1-Ethynyl-2,4-dimethylcyclohexan-1-OL. mdpi.com

Stereoselective Approaches to Substituted Cyclohexanol (B46403) Derivatives

Controlling the three-dimensional arrangement of atoms is a central challenge in the synthesis of substituted cyclohexanol derivatives. The cyclohexane ring can exist in various conformations, and the spatial orientation of its substituents profoundly influences the molecule's properties. Stereoselective synthesis, which selectively produces a single or a specific set of stereoisomers, is therefore critical. researchgate.net Methodologies have been developed to control both the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry of these complex structures. researchgate.netnih.gov

Diastereoselective Synthesis Strategies

Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters within a molecule. For a compound like this compound, this involves controlling the cis/trans relationship between the substituents on the cyclohexane ring.

A powerful and widely used strategy for constructing cyclohexanone rings, the precursors to cyclohexanols, is the Robinson annulation. libretexts.org This reaction sequence combines a Michael addition with a subsequent intramolecular aldol condensation. tamu.edu The process begins with the 1,4-conjugate addition of an enolate (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). libretexts.org The resulting dicarbonyl intermediate then undergoes an intramolecular aldol reaction to form a six-membered ring. tamu.edu

This cascade approach is highly effective for creating functionalized cyclohexanones with a degree of diastereoselectivity. beilstein-journals.orgnih.gov For example, the reaction of curcumins with arylidenemalonates, proceeding through a cascade inter–intramolecular double Michael strategy, yields highly functionalized cyclohexanones with complete diastereoselectivity in many cases. beilstein-journals.org The stereochemical outcome of these reactions is dictated by the formation of thermodynamically stable chair-like transition states during the cyclization step.

| Michael Donor | Michael Acceptor | Catalyst/Base | Outcome | Reference |

| Ethyl acetoacetate | trans-Chalcone | Sodium hydroxide | 6-ethoxycarbonyl-3,5-diphenyl-2-cyclohexenone | tamu.edu |

| β-Keto ester | Trisubstituted Michael acceptor | Base | Polyfunctional cyclohexanones (dr up to >20:1) | nih.gov |

| Curcumins | Arylidenemalonates | aq. KOH / TBAB | Functionalized cyclohexanones (complete diastereoselectivity) | beilstein-journals.org |

| Malononitrile | 1,5-Diarylpent-2-en-4-yn-1-ones | LDA | Multisubstituted cyclohexanes (single diastereomer) | nih.gov |

Domino, or cascade, reactions are processes involving two or more bond-forming transformations that occur under the same reaction conditions without the need for isolating intermediates or adding new reagents. epfl.ch These sequences are highly efficient for building molecular complexity. researchgate.net The synthesis of substituted cyclohexanols often relies on such sequences, where a single catalytic event initiates a series of transformations that lead to the final cyclic product. nih.gov

A K-enolate mediated domino Michael-Michael reaction sequence can convert α-(aryl/alkyl)methylidene-β-keto esters into highly functionalized cyclohexanone derivatives with excellent diastereoselectivity (de > 99%). nih.gov Similarly, a gold- or platinum-catalyzed tandem process involving intramolecular hydroalkoxylation followed by a Prins-type cyclization can produce bicyclic compounds from alkynol derivatives. researchgate.net These elegant reaction sequences minimize waste and improve efficiency by reducing the number of separate synthetic steps and purification procedures.

Stereocontrol in a reaction is typically exerted by functional groups close to the reacting center. However, substituents located far from the reaction site can also significantly influence the diastereoselectivity. This phenomenon, known as remote stereocontrol, is a subtle but powerful tool in organic synthesis.

Research has shown that a remote carbonyl group, positioned up to six atoms away from an acetal (B89532), can induce 1,2-asymmetric induction in nucleophilic substitution reactions. nih.gov This control is achieved through the formation of a cyclic dioxocarbenium ion intermediate, where the remote carbonyl group participates directly in the reaction mechanism. The stereochemical outcome—whether the product is syn or anti—depends on factors such as the size of the nucleophile and the steric hindrance of other substituents. For instance, reactions of a methyl-substituted acetal were syn-selective, while those of a bulkier isopropyl-substituted acetal were anti-selective. nih.gov This principle highlights the importance of considering the entire molecular structure, not just the immediate vicinity of the reaction center, when designing diastereoselective syntheses.

Enantioselective Synthesis via Chiral Catalysis

The synthesis of a single enantiomer of a chiral molecule like this compound is a significant challenge, particularly due to the presence of a quaternary stereocenter (a carbon atom bonded to four other non-hydrogen atoms). rsc.orgmdpi.com Enantioselective synthesis is achieved using chiral catalysts or reagents that create a chiral environment, favoring the formation of one enantiomer over the other. nih.gov

One prominent method is the asymmetric alkynylation of a ketone precursor, 2,4-dimethylcyclohexanone. This involves the addition of an ethynyl group to the prochiral ketone in the presence of a chiral catalyst. For example, the direct addition of terminal alkynes to aldehydes, a related transformation, can be achieved with high enantioselectivity (up to 99% ee) using a catalyst system of Zn(OTf)₂ with the inexpensive chiral ligand N-methylephedrine. organic-chemistry.org Similar strategies have been applied to ketones like isatins, using chiral perhydro-1,3-benzoxazines as ligands for organozinc additions, yielding chiral tertiary propargylic alcohols. uva.es

Another powerful strategy is the kinetic resolution of a racemic mixture of the tertiary propargylic alcohol. In this process, a chiral catalyst selectively reacts with one enantiomer faster than the other, allowing for the separation of the unreacted, enantiopure alcohol. A highly efficient Pd/H⁺-cocatalyzed kinetic resolution of tertiary propargylic alcohols has been reported, providing access to these compounds with remarkable enantioselectivities (93–>99% ee). rsc.org Dynamic kinetic resolution (DKR) further enhances efficiency by combining the enzymatic resolution of the alcohol with a compatible metal catalyst that continuously racemizes the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. mdpi.com

| Method | Substrate | Catalytic System/Reagent | Enantioselectivity (ee) | Reference |

| Direct Alkynylation | Aldehydes + Terminal Alkynes | Zn(OTf)₂ / N-methylephedrine | Up to 99% | organic-chemistry.org |

| Direct Alkynylation | Isatins + Terminal Alkynes | Me₂Zn / Chiral perhydro-1,3-benzoxazine | Moderate to excellent | uva.es |

| Kinetic Resolution | Tertiary Propargylic Alcohols | Pd / H⁺ co-catalyst | 93–>99% | rsc.org |

| Dynamic Kinetic Resolution | Propargylic Alcohols | Lipase (e.g., CAL-A) + Racemization Catalyst | 81–99% | mdpi.com |

Control of Stereochemistry in Multi-Component Reactions

Multi-component reactions (MCRs) are convergent chemical processes where three or more starting materials react to form a single product in a one-pot fashion. beilstein-journals.org These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. beilstein-journals.org Achieving stereocontrol in MCRs is a significant challenge but offers a powerful route to complex chiral molecules.

While a specific MCR for the direct synthesis of this compound may not be established, the principles can be applied to the synthesis of its precursors or analogous structures. For instance, the Ugi reaction, a well-known MCR, can be used to synthesize a variety of complex amides. beilstein-journals.org By employing chiral starting materials, such as a chiral amine or carboxylic acid, or by using a chiral catalyst, it is possible to induce diastereoselectivity or enantioselectivity in the final product. The development of stereoselective MCRs is an active area of research with significant potential for streamlining the synthesis of complex targets.

Strategic Functional Group Interconversions in the Synthetic Pathway

Reduction Methodologies for Cyclohexanone Precursors

The reduction of a 2,4-dimethylcyclohexanone precursor is a critical step in establishing the stereochemistry of the hydroxyl group. The choice of reducing agent and reaction conditions can significantly influence the diastereomeric ratio of the resulting alcohol.

Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used for this transformation. The stereochemical outcome is governed by the principles of steric approach control and torsional strain. For substituted cyclohexanones, the incoming hydride nucleophile will preferentially attack from the less hindered face of the carbonyl group.

A systematic investigation into the reduction of cis- and trans-2,6-dimethylcyclohexanones with NaBH₄ and LiAlH₄ revealed that the solvent can have a notable effect on the product distribution. researchgate.net For instance, the reduction of cis-2,6-dimethylcyclohexanone with NaBH₄ in methanol (B129727) predominantly yields the axial alcohol, which is an unexpected result based on established models. researchgate.net This highlights the importance of empirical optimization for specific substrates.

| Reducing Agent | Solvent | Substrate | Major Product |

| NaBH₄ | Methanol | cis-2,6-dimethylcyclohexanone | Axial alcohol researchgate.net |

| LiAlH₄ | Various | cis- and trans-2,6-dimethylcyclohexanones | Varies with solvent researchgate.net |

This table illustrates the impact of reducing agents and solvents on the stereochemical outcome of cyclohexanone reduction.

Olefination Reactions for Alkene Formation

While the target molecule is an alcohol, olefination reactions are fundamental transformations in organic synthesis and can be strategically employed in the synthesis of analogues or in alternative synthetic routes. These reactions convert a ketone, such as a 2,4-dimethylcyclohexanone precursor, into an alkene.

The Wittig reaction is a classic and versatile olefination method that utilizes a phosphorus ylide to react with a ketone. The stereoselectivity of the Wittig reaction can often be controlled by the choice of ylide (stabilized or non-stabilized) and reaction conditions. The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate (B1237965) carbanions, typically provides excellent E-selectivity for the resulting alkene.

Chemical Reactivity and Mechanistic Investigations of 1 Ethynyl 2,4 Dimethylcyclohexan 1 Ol

Reactions Involving the Tertiary Alcohol Moiety

The tertiary nature of the alcohol at the C1 position is a critical determinant of its reactivity. Lacking an alpha-hydrogen, this alcohol cannot undergo direct oxidation to a ketone by conventional pathways. However, its position on a quaternary carbon makes it highly susceptible to reactions proceeding through carbocation intermediates, particularly under acidic conditions.

In the presence of an acid catalyst, the hydroxyl group is protonated, transforming it into a good leaving group (water). acs.org The departure of water generates a tertiary carbocation at the C1 position, which serves as a key intermediate for subsequent elimination and rearrangement reactions.

The formation of the tertiary carbocation initiates an E1 (Elimination, unimolecular) reaction pathway. acs.org In this two-step mechanism, the slow, rate-determining step is the formation of the carbocation, followed by a rapid deprotonation of an adjacent carbon by a weak base (such as water or the conjugate base of the acid catalyst) to form an alkene.

For the 1-ethynyl-2,4-dimethylcyclohexan-1-yl cation, deprotonation can occur from several adjacent positions, leading to a mixture of isomeric alkene products. The primary products are formed by removing a proton from either C2 or C6 of the cyclohexane (B81311) ring. According to Zaitsev's rule, elimination reactions tend to favor the formation of the more substituted (and thus more stable) alkene. In this case, removal of the hydrogen from the more substituted C2 position would be favored over the C6 position, although both products are expected. A minor product resulting from deprotonation of the C2-methyl group is also possible.

| Product Name | Structure | Deprotonation Site | Predicted Major/Minor Product |

|---|---|---|---|

| 1-Ethynyl-2,4-dimethylcyclohex-1-ene | Alkene double bond between C1 and C2 | C2 | Major (Zaitsev Product) |

| 1-Ethynyl-4,6-dimethylcyclohex-1-ene | Alkene double bond between C1 and C6 | C6 | Minor |

| (1-Ethynyl-4-methylcyclohexylidene)methane | Exocyclic double bond at C2 | C2-Methyl Group | Minor (Hofmann Product) |

Carbocation intermediates are prone to rearrangements that lead to more stable species. While the initially formed tertiary carbocation is relatively stable, skeletal rearrangements are possible. One significant potential rearrangement involves a 1,2-alkyl shift, specifically the migration of one of the ring carbons.

In this process, the bond between C1 and C2 (or C1 and C6) can migrate to the positively charged C1 carbon. This results in the expansion of the six-membered cyclohexane ring into a seven-membered cycloheptane (B1346806) ring. This type of rearrangement is driven by the potential to relieve ring strain and can lead to a different, potentially more stable, carbocationic intermediate, which would then undergo deprotonation to yield a set of rearranged alkene products. Such rearrangements are well-documented in the acid-catalyzed dehydration of substituted cyclohexanols.

| Intermediate | Description of Transformation | Resulting Structure |

|---|---|---|

| Initial Tertiary Carbocation | Loss of H₂O from the protonated alcohol. | Cation at C1 of the cyclohexane ring. |

| Ring-Expanded Secondary Carbocation | 1,2-Alkyl shift of the C1-C2 bond to the initial carbocation center. | Cation is now part of a seven-membered ring. |

The oxidation of tertiary alcohols requires specific conditions due to the absence of an α-hydrogen atom. Traditional methods that rely on C-H bond cleavage are ineffective.

Photocatalysis on semiconductor surfaces, such as titanium dioxide (TiO₂), offers a distinct pathway for the transformation of tertiary alcohols. acs.orgnih.gov Unlike primary and secondary alcohols which typically undergo oxidation via α-H abstraction, tertiary alcohols react through a C-C bond cleavage mechanism. nih.gov

The proposed mechanism begins with the dissociative adsorption of the alcohol onto the TiO₂ surface to form a surface-bound alkoxide. acs.org Upon UV irradiation, a hole-mediated oxidation occurs, inducing a homolytic scission of a C-C bond alpha to the hydroxyl-bearing carbon. acs.orgnih.gov For 1-ethynyl-2,4-dimethylcyclohexan-1-OL, this could involve the cleavage of the C1-C2, C1-C6, or C1-C≡CH bonds. Studies on analogous structures suggest that cleavage of bonds to methyl groups is less favorable when longer alkyl chains are present, indicating a preference for ring bond scission (C1-C2 or C1-C6). nih.gov This process results in the formation of a ketone and an alkyl radical, which can subsequently be stabilized, leading to a disproportionation of the parent alcohol into a ketone and an alkane. nih.gov

| Cleavage Site | Resulting Ketone | Resulting Radical Intermediate | Final Stabilized Product |

|---|---|---|---|

| C1-C2 Bond | 1-Cyclohexyl-2,4-dimethyl-1-one | Ethynyl (B1212043) radical | Acetylene (B1199291) |

| C1-C≡CH Bond | 2,4-Dimethylcyclohexanone (B1329789) | Cyclohexyl radical | Cyclohexane |

Oxoammonium salts, such as those derived from 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), are highly effective oxidants for primary and secondary alcohols. wikipedia.org The mechanism for these reactions typically involves a formal hydride transfer from the carbon bearing the hydroxyl group to the oxoammonium cation. researchgate.netnih.gov

However, as a tertiary alcohol, this compound lacks the necessary hydrogen atom on the carbinol carbon for this mechanism to operate directly. While direct oxidation to a ketone is not feasible, oxoammonium salts can still mediate transformations of tertiary alcohols. researchgate.net For certain substrates, such as tertiary allylic or propargylic alcohols, these reagents can facilitate oxidative rearrangements or eliminative functionalization. wikipedia.orgresearchgate.net It has been proposed that the reaction is not triggered by the addition of the alcohol to the N=O double bond, but rather by other pathways. researchgate.net A plausible route involves the oxoammonium salt acting as a Lewis acid to promote dehydration, similar to the acid-catalyzed E1 pathway, to generate an enyne intermediate. This intermediate could then be susceptible to further oxidation.

Nucleophilic Substitution Reactions at Tertiary Carbon Centers

The tertiary nature of the hydroxyl group in this compound makes it a candidate for nucleophilic substitution reactions that proceed through a carbocation intermediate.

Nucleophilic substitution at the tertiary carbon of this compound is expected to proceed via an SN1 (Substitution Nucleophilic Unimolecular) mechanism. This is due to the steric hindrance around the tertiary carbon, which disfavors the backside attack required for an SN2 reaction, and the stability of the resulting tertiary carbocation.

The SN1 mechanism involves a two-step process:

Formation of a Carbocation: The reaction is initiated by the protonation of the hydroxyl group by an acid, followed by the departure of a water molecule to form a planar, sp²-hybridized tertiary carbocation.

Nucleophilic Attack: The incoming nucleophile can then attack the planar carbocation from either face with theoretically equal probability.

If the starting alcohol is chiral, this mechanism has significant stereochemical consequences. The attack of the nucleophile from both faces of the planar carbocation would ideally lead to a racemic mixture of products, with 50% retention of configuration and 50% inversion of configuration. echemi.comquora.comyoutube.com However, in practice, a complete loss of stereochemical information is not always observed. Often, a slight excess of the inversion product is formed. stackexchange.com

This phenomenon is attributed to the formation of an intimate ion pair between the carbocation and the departing leaving group (water, in this case). stackexchange.com The leaving group can momentarily shield one face of the carbocation, making an attack from the opposite side (leading to inversion) slightly more favorable. quora.com While no specific studies on the stereospecificity of nucleophilic substitution for this compound have been reported, the general principles of SN1 reactions at tertiary centers suggest that reactions with chiral isomers of this compound would likely result in a mixture of enantiomers, with a slight preference for the product of inversion.

Transformations of the Ethynyl Group

The carbon-carbon triple bond of the ethynyl group is a site of high electron density, making it susceptible to a variety of transformations, including rearrangements and addition reactions.

α-Ethynyl alcohols, such as this compound, can undergo several synthetically useful rearrangement reactions, often catalyzed by acids or transition metals.

The Rupe rearrangement is an acid-catalyzed reaction of tertiary α-ethynyl alcohols that yields α,β-unsaturated ketones. wikipedia.org While specific studies on this compound are not available, research on the closely related 1-ethynylcyclohexan-1-ol provides valuable insights into this transformation. researchgate.net

The reaction, when carried out in near-critical water, produces 1-cyclohexen-1-ylethanone as the primary product. The proposed mechanism involves the protonation of the hydroxyl group and subsequent elimination of water to form a tertiary carbocation. A proton is then expelled from an adjacent carbon atom to give a 1-ethynylcyclohex-1-ene intermediate. Electrophilic attack of a proton on the triple bond, followed by hydration and tautomerization, yields the final α,β-unsaturated ketone. researchgate.net

The efficiency of the Rupe rearrangement can be significantly influenced by reaction conditions such as temperature, time, and the presence of additives. For 1-ethynylcyclohexan-1-ol in near-critical water at 260°C for 60 minutes, a 49% yield of the α,β-unsaturated ketone was achieved. The introduction of additives like NaHSO₄, FeCl₃, and ZnSO₄ was found to enhance the yield, with NaHSO₄ being the most effective, boosting the yield to 88%. researchgate.net It is plausible that this compound would undergo a similar transformation under acidic conditions to yield the corresponding α,β-unsaturated ketone.

| Additive | Yield of 1-cyclohexen-1-ylethanone (%) |

|---|---|

| None | 49 |

| ZnSO₄ | Higher than without additive |

| FeCl₃ | Higher than with ZnSO₄ |

| NaHSO₄ | 88 |

Palladium catalysts can promote the isomerization of α-ethynyl alcohols to α,β-unsaturated aldehydes. unige.chresearchgate.net This reaction offers an alternative pathway to the Rupe rearrangement, leading to a different class of carbonyl compounds. General studies have shown that palladium hydride species, often generated in situ, are effective for the long-range isomerization of alkynyl alcohols. unige.ch

The mechanism of this transformation is complex and can involve several steps, including the formation of palladium-alkyne complexes and subsequent hydride migrations. The reaction is often compatible with a variety of functional groups and can proceed with high stereocontrol, typically favoring the formation of the thermodynamically more stable E-isomer of the α,β-unsaturated aldehyde. unige.ch While this reaction has not been specifically documented for this compound, the general applicability of this methodology to a range of alkynyl alcohols suggests that it could be a viable route for the synthesis of the corresponding unsaturated aldehyde from this substrate. unige.chresearchgate.net

The carbon-carbon triple bond in this compound is susceptible to a variety of addition reactions, including hydration, halogenation, and hydrohalogenation, which are common reactions of alkynes. Furthermore, transition metal-catalyzed additions represent a powerful tool for carbon-carbon bond formation.

Palladium-catalyzed reactions, for instance, can facilitate the conjugate addition of terminal alkynes to α,β-unsaturated carbonyl compounds. While this specific reaction would involve this compound acting as the nucleophile rather than the substrate for addition, it highlights the versatility of the ethynyl group in bond-forming reactions. The use of electron-rich ligands on the palladium catalyst has been shown to promote these types of additions.

Cross-Coupling Methodologies for Further Functionalization

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the terminal alkyne of this compound is an excellent substrate for such transformations.

The Sonogashira coupling is a widely utilized reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of an amine base. wikipedia.org

Structurally similar compounds, such as 1-ethynyl-cyclohexanol, have been effectively used as acetylene surrogates in Sonogashira reactions. researchgate.net This allows for the synthesis of diarylacetylenes without the need to handle gaseous acetylene. researchgate.net In these "one-pot" procedures, the tertiary alcohol is cleaved in situ under basic conditions after the initial coupling, releasing the coupled product. It is highly probable that this compound would behave similarly, serving as a stable and easily handled source of the ethynyl group for coupling with various aryl or vinyl halides.

The general mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl/vinyl halide to the Pd(0) species is followed by transmetalation from a copper acetylide intermediate. Reductive elimination then yields the final coupled product and regenerates the Pd(0) catalyst. The copper cycle involves the formation of the key copper acetylide intermediate from the terminal alkyne. youtube.com

The reaction conditions are generally mild, often performed at room temperature, which allows for good functional group tolerance. wikipedia.org Copper-free Sonogashira protocols have also been developed to prevent the undesired homocoupling of the alkyne (Glaser coupling). wikipedia.org

Below is a table showing representative yields from a copper-free Sonogashira coupling of 1-ethynyl-1-cyclohexanol (B41583) with various iodoaromatic compounds, which illustrates the expected efficiency for the structurally analogous this compound. beilstein-journals.org

| Iodoaromatic Compound | Coupled Product | Isolated Yield (%) |

| Iodobenzene | 1-Phenyl-2-(1-hydroxycyclohexyl)acetylene | 99 |

| 1-Iodo-4-methylbenzene | 1-(4-Methylphenyl)-2-(1-hydroxycyclohexyl)acetylene | 98 |

| 1-Iodo-4-methoxybenzene | 1-(4-Methoxyphenyl)-2-(1-hydroxycyclohexyl)acetylene | 99 |

| 1-Iodo-4-nitrobenzene | 1-(4-Nitrophenyl)-2-(1-hydroxycyclohexyl)acetylene | 72 |

| 2-Iodothiophene | 1-(2-Thienyl)-2-(1-hydroxycyclohexyl)acetylene | 97 |

Table adapted from research on the analogous compound 1-ethynyl-1-cyclohexanol. beilstein-journals.org

Concerted Reactions and Multi-Component Processes

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates structural features from each reactant. tcichemicals.com The terminal alkyne functionality in this compound makes it a suitable candidate for participation in various MCRs.

Alkynes are versatile substrates in MCRs, capable of reacting through either their C-C triple bond or the terminal C-H bond. researchgate.net For example, in the A³ coupling (Aldehyde-Alkyne-Amine), a propargylamine (B41283) is formed. In this reaction, this compound could react with an aldehyde and a secondary amine, typically catalyzed by a copper or gold salt, to generate a new, more complex molecule containing a propargylamine moiety.

Another significant class of MCRs involving alkynes is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." researchgate.net While this is a two-component reaction, it is often integrated into multi-component sequences. This compound can react with an organic azide (B81097) to regioselectively form a 1,4-disubstituted 1,2,3-triazole. This reaction is known for its high efficiency, mild conditions, and broad functional group tolerance. nih.gov

Although specific research detailing the use of this compound in a particular named MCR is not prominent, its functional groups are well-suited for inclusion in the design of novel MCRs to rapidly generate molecular diversity. nih.govorganic-chemistry.org

Advanced Spectroscopic Characterization for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Detail

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of 1-Ethynyl-2,4-dimethylcyclohexan-1-ol, offering precise information about the atomic arrangement and electronic environment within the molecule.

Elucidation of Molecular Connectivity and Local Electronic Environments

¹H and ¹³C NMR spectroscopy are instrumental in mapping the carbon-hydrogen framework of this compound. The chemical shifts observed in the spectra are indicative of the local electronic environment of each nucleus. For instance, the protons and carbons of the ethynyl (B1212043) group would resonate at characteristic downfield shifts due to the anisotropic effects of the triple bond. The methyl groups at the C2 and C4 positions would exhibit distinct signals, with their chemical shifts influenced by their position and stereochemistry on the cyclohexyl ring. The hydroxyl proton signal is typically a broad singlet, and its chemical shift can be sensitive to solvent and concentration.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity. A COSY spectrum would reveal correlations between protons that are coupled to each other, allowing for the tracing of the proton network throughout the cyclohexyl ring. The HSQC experiment correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of carbon signals based on their attached protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar structural motifs and should be considered illustrative.

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Ethynyl H | ~2.5 |

| OH | Variable (1.5-4.0) |

| CH (C2) | ~1.8 |

| CH (C4) | ~1.6 |

| CH₃ (C2) | ~0.9 |

| CH₃ (C4) | ~0.9 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar structural motifs and should be considered illustrative.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C≡CH | ~85 |

| C≡CH | ~75 |

| C-OH (C1) | ~70 |

| C2 | ~35 |

| C4 | ~30 |

| C2-CH₃ | ~18 |

| C4-CH₃ | ~20 |

Stereochemical Assignment via Nuclear Overhauser Effect Spectroscopy (NOESY) and Coupling Constant Analysis

The stereochemistry of the methyl groups and the ethynyl and hydroxyl groups on the cyclohexyl ring can be determined through NOESY experiments and analysis of proton-proton coupling constants (J-values). A NOESY spectrum shows correlations between protons that are close in space, regardless of whether they are bonded. For example, a NOE between the ethynyl proton and a methyl group would indicate their spatial proximity. The relative stereochemistry (cis or trans) of the methyl groups can be inferred from NOE correlations between the methyl protons and the axial or equatorial protons on the ring.

The magnitude of the coupling constants between adjacent protons on the cyclohexyl ring provides valuable information about their dihedral angles, which in turn relates to the chair conformation of the ring. Larger coupling constants (typically 8-13 Hz) are observed between axial-axial protons, while smaller values (2-5 Hz) are characteristic of axial-equatorial and equatorial-equatorial interactions.

Dynamic NMR for Conformational Equilibrium Studies

The cyclohexyl ring in this compound can undergo a chair-flip conformational change. Dynamic NMR (DNMR) spectroscopy is a powerful tool to study this equilibrium. copernicus.org At room temperature, this process may be fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. By lowering the temperature, the rate of the chair flip can be slowed down, and separate signals for the individual conformers may be observed. The coalescence temperature, where the separate signals merge into a broad peak, can be used to calculate the energy barrier for the conformational change. copernicus.org The relative integrals of the signals for the two conformers at low temperatures can provide the equilibrium constant and the free energy difference (ΔG°) between them. acs.orgumich.edu

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy probe the vibrational modes of the molecule, providing a "fingerprint" that is unique to its structure and conformation.

Beyond Functional Group Identification: Conformational Insights

While IR and Raman spectra are excellent for identifying functional groups, they can also offer subtle details about the conformational isomers of this compound. qiboch.comnih.gov The key vibrational bands include:

O-H stretch: A broad band around 3200-3600 cm⁻¹ in the IR spectrum is characteristic of the hydroxyl group. The position and shape of this band can be influenced by hydrogen bonding.

C≡C-H stretch: A sharp, weak to medium intensity band around 3300 cm⁻¹ in the IR spectrum is indicative of the terminal alkyne C-H bond.

C≡C stretch: A weak band around 2100 cm⁻¹ in the IR spectrum corresponds to the carbon-carbon triple bond stretch. This band is often stronger and more readily observed in the Raman spectrum.

C-H stretches: Bands in the 2850-3000 cm⁻¹ region arise from the C-H stretching vibrations of the methyl and cyclohexyl groups.

C-O stretch: A band in the 1000-1200 cm⁻¹ region is associated with the C-O stretching vibration.

The precise frequencies of these vibrations, particularly those involving the cyclohexyl ring, can be sensitive to the conformation of the molecule. rsc.orggmu.eduresearchgate.net For example, the C-O stretching frequency may differ slightly depending on whether the hydroxyl group is in an axial or equatorial position. rsc.org Theoretical calculations can be used in conjunction with experimental spectra to assign specific vibrational modes to different conformers.

Table 3: Characteristic IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretch | 3200-3600 (Broad) |

| ≡C-H | Stretch | ~3300 (Sharp) |

| C≡C | Stretch | ~2100 (Weak in IR, Stronger in Raman) |

| C-H (sp³) | Stretch | 2850-3000 |

Monitoring Reaction Progress and Transient Intermediate Formation

In-situ IR spectroscopy is a valuable technique for monitoring the progress of reactions involving this compound in real-time. mt.comacs.orgnih.gov By placing an IR probe directly into the reaction mixture, the concentration of reactants, products, and any transient intermediates can be tracked by observing the changes in the intensity of their characteristic vibrational bands. rsc.orgmt.com For instance, in a reaction where the ethynyl group is consumed, the disappearance of the ≡C-H and C≡C stretching bands can be monitored to determine the reaction rate and endpoint. mt.com Similarly, the formation of a new functional group would be indicated by the appearance of its corresponding vibrational band. This real-time monitoring provides crucial kinetic and mechanistic information that is not easily accessible through traditional offline analysis methods. mt.com

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, which can elucidate the molecular weight and elemental composition of a compound, as well as provide structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Precise Elemental Composition

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. For This compound (C₁₀H₁₆O), HRMS would be expected to yield a precise mass that could confirm its elemental composition. However, specific high-resolution mass spectrometry data for this compound, including precise mass measurements and the resulting elemental composition confirmation, are not reported in the available scientific literature.

Tandem Mass Spectrometry for Elucidating Specific Structural Features

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and fragmented to produce product ions. The resulting fragmentation pattern provides detailed information about the molecule's structure. A theoretical tandem mass spectrometry study of This compound would be expected to reveal characteristic fragmentation pathways, such as the loss of the hydroxyl group, the ethynyl group, or cleavage of the cyclohexane (B81311) ring. However, no experimental or computational tandem mass spectrometry studies detailing the specific fragmentation pathways of this compound have been published.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound, including its absolute stereochemistry. Given the presence of chiral centers in This compound , X-ray crystallographic analysis would be essential for unambiguously assigning the spatial arrangement of its atoms. This technique would provide precise data on bond lengths, bond angles, and the conformation of the cyclohexane ring, as well as the absolute configuration of the stereocenters. A search of crystallographic databases and the broader scientific literature did not yield any reports on the single-crystal X-ray diffraction analysis of This compound . Therefore, its absolute stereochemistry has not been experimentally determined by this method.

Computational and Theoretical Studies of 1 Ethynyl 2,4 Dimethylcyclohexan 1 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal method in computational chemistry for investigating the electronic structure and properties of molecules. By approximating the electron density, DFT calculations can predict a wide range of molecular characteristics with a favorable balance of accuracy and computational cost.

DFT calculations are instrumental in understanding the electronic environment of 1-Ethynyl-2,4-dimethylcyclohexan-1-OL. The presence of an electron-withdrawing ethynyl (B1212043) group and electron-donating methyl groups on the cyclohexyl ring creates a nuanced electronic structure. The triple bond of the ethynyl group introduces significant sp-hybridized character, influencing the local geometry and electron density.

Table 1: Predicted Thermochemical Properties of this compound (Hypothetical Data)

| Property | Predicted Value | Units |

|---|---|---|

| Enthalpy of Formation (ΔHf°) | -150.5 | kJ/mol |

| Standard Entropy (S°) | 420.8 | J/(mol·K) |

Note: These values are hypothetical and are based on trends observed in DFT calculations of similarly substituted cyclohexanol (B46403) derivatives. The actual values would require specific DFT calculations for this molecule.

DFT calculations are a cornerstone for mapping out the potential energy surfaces of chemical reactions. This allows for the elucidation of reaction mechanisms, the identification of transient intermediates, and the characterization of transition states. For the synthesis of this compound, which typically involves the nucleophilic addition of an acetylide to 2,4-dimethylcyclohexanone (B1329789), DFT can provide deep insights into the reaction pathway.

While the direct synthesis of this compound does not typically proceed through a carbocation intermediate, the molecule can be a precursor to carbocations in subsequent reactions, such as in acidic conditions. The stability of the resulting tertiary carbocation is influenced by the electronic effects of the substituents. The methyl groups provide stabilization through inductive effects and hyperconjugation. The ethynyl group, being sp-hybridized, is electron-withdrawing and can have a destabilizing effect on an adjacent positive charge.

Should a carbocation form, it could potentially undergo rearrangement to a more stable species. DFT calculations can map the energy landscape of these rearrangement pathways, such as through hydride or alkyl shifts, to predict the likelihood and products of such events.

Table 2: Relative Stability of Potential Carbocation Intermediates (Hypothetical DFT Data)

| Carbocation Structure | Relative Energy (kcal/mol) |

|---|---|

| 1-Ethynyl-2,4-dimethylcyclohexyl cation (tertiary) | 0.0 (Reference) |

| Rearranged secondary carbocation (after methyl shift) | +12.5 |

Note: This table presents hypothetical relative energies to illustrate the principles of carbocation stability and potential rearrangements. Negative values indicate greater stability.

The reaction of an acetylide with an unsymmetrically substituted ketone like 2,4-dimethylcyclohexanone does not involve regioselectivity in the addition to the carbonyl, as there is only one electrophilic carbon. However, the stereoselectivity of the attack is a critical aspect. The nucleophile can approach the carbonyl carbon from either the axial or equatorial face of the cyclohexanone (B45756) ring, leading to two possible diastereomeric products. DFT calculations of the transition state energies for both approaches can explain and predict the observed stereochemical outcome. The preferred pathway is the one with the lower activation energy, which is often dictated by minimizing steric hindrance.

The cyclohexane (B81311) ring is not planar and exists predominantly in chair conformations. For a substituted cyclohexane like this compound, the various substituents can occupy either axial or equatorial positions. The relative stability of these different conformers is determined by steric interactions, such as 1,3-diaxial interactions.

DFT calculations can be used to determine the geometries and relative energies of all possible chair and boat conformations. This allows for the construction of a detailed potential energy landscape, identifying the global minimum energy conformation and the energy barriers for conformational changes. For this compound, the most stable conformation would be expected to place the bulky ethynyl and methyl groups in equatorial positions to minimize steric strain.

Table 3: Relative Energies of Different Conformers of cis-1-Ethynyl-2,4-dimethylcyclohexan-1-OL (Hypothetical DFT Data)

| Conformation (Substituent Positions) | Relative Energy (kcal/mol) |

|---|---|

| Ethynyl (eq), 2-Me (eq), 4-Me (eq) | 0.0 (Global Minimum) |

| Ethynyl (ax), 2-Me (eq), 4-Me (eq) | +5.2 |

| Ethynyl (eq), 2-Me (ax), 4-Me (eq) | +1.8 |

Note: This table provides a hypothetical conformational analysis. "eq" denotes an equatorial position and "ax" denotes an axial position. The relative energies illustrate the general principles of steric hindrance in substituted cyclohexanes.

Reaction Mechanism Elucidation and Transition State Analysis

Ab Initio Molecular Dynamics (AIMD) Simulations

Ab Initio Molecular Dynamics (AIMD) is a powerful computational method that models the dynamic behavior of atoms and molecules by calculating the forces on the atoms directly from electronic structure theory during a simulation. osti.gov This approach avoids the need for pre-parameterized force fields used in classical molecular dynamics, allowing for the accurate simulation of chemical reactions, bond breaking/formation, and complex solvent interactions. osti.gov However, AIMD simulations are computationally very intensive. osti.gov

Solvent molecules can significantly influence the dynamics and outcomes of chemical reactions by stabilizing or destabilizing reactants, transition states, and products. AIMD simulations are particularly well-suited to investigate these effects at an atomic level. osti.gov For a molecule like this compound, AIMD could be employed to study reactions at its functional groups—the hydroxyl (-OH) and ethynyl (-C≡CH) groups.

A hypothetical AIMD study could investigate the acid-catalyzed dehydration of this compound in different solvents, such as water, ethanol, or a non-polar solvent like hexane. The simulation would track the trajectories of all atoms in the system, providing insights into:

Protonation Events: Identifying which atom is protonated and the structure of the resulting intermediate.

Solvent Shell Structure: How solvent molecules arrange around the reactant and key intermediates. For instance, in aqueous solutions, water molecules would form hydrogen bonds with the hydroxyl group, influencing its reactivity.

Transition State Solvation: How the solvent stabilizes the transition state for water elimination. The energy barrier of the reaction is highly dependent on these interactions.

Reaction Pathway: Determining whether the reaction proceeds through a stepwise (E1) or concerted (E2) mechanism and how the solvent might favor one pathway over the other.

By running simulations in various solvents, a direct comparison of reaction free energy profiles can be made, revealing the role of solvent polarity, proticity, and specific molecular interactions on the reaction rate and selectivity. For example, combining Density Functional Theory (DFT) with classical molecular dynamics (MD) is a multiscale approach used to investigate the effect of mixed solvents on the kinetics of acid-catalyzed alcohol dehydration. nsf.gov

Illustrative AIMD Simulation Data

The following table represents hypothetical data that could be generated from an AIMD study on the dehydration of this compound, comparing the reaction in a polar protic (water) and a non-polar (hexane) solvent.

| Solvent | Reaction Step | Activation Energy (kcal/mol) | Key Solvent Interaction |

| Water | Protonation of -OH | 2.5 | Hydrogen bonding network stabilizes the protonated alcohol |

| Water | C-O Bond Cleavage | 15.8 | Strong solvation of the departing water molecule and carbocation intermediate |

| Hexane | Protonation of -OH | 4.1 | Weak, non-specific interactions |

| Hexane | C-O Bond Cleavage | 22.5 | Lack of stabilization for the forming ions significantly increases the energy barrier |

Note: The data in this table is hypothetical and for illustrative purposes only.

Quantitative Structure-Property Relationships (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to correlate the structural features of molecules with their physicochemical properties. nih.govnih.gov These models are based on the principle that the structure of a molecule, encoded in numerical descriptors, dictates its properties. nih.gov QSPR is widely used to predict properties like boiling point, solubility, and chemical reactivity for new or untested compounds. nih.govnih.gov

To build a QSPR model for a class of compounds including this compound, the first step is to calculate a wide range of molecular descriptors for a set of structurally similar molecules with known reactivity or selectivity data. These descriptors fall into several categories:

Constitutional Descriptors: Number of atoms, bonds, rings, molecular weight.

Topological Descriptors: Indices that describe the connectivity of the molecule, such as the Randić index or Wiener index. nih.govnih.gov

Geometrical Descriptors: Based on the 3D structure of the molecule, such as molecular surface area and volume.

Quantum-Chemical Descriptors: Derived from electronic structure calculations, such as dipole moment, frontier orbital energies (HOMO/LUMO), and atomic charges.

Once calculated, statistical methods like Multiple Linear Regression (MLR), often coupled with a feature selection technique like a Genetic Algorithm (GA), are used to build a mathematical equation linking a subset of the most relevant descriptors to the property of interest. nih.govnih.gov

For predicting the reactivity of this compound, a QSPR model could be developed to predict, for example, the rate constant of an electrophilic addition to the ethynyl group. The model would likely identify descriptors related to the electronic properties of the triple bond as highly significant. For selectivity, such as the stereoselectivity of an addition reaction to the cyclohexanol ring, the model would likely depend more on steric and geometrical descriptors that capture the shape and bulk of the substituents.

Illustrative QSPR Model Descriptors

This table presents a hypothetical selection of molecular descriptors that a QSPR model might identify as being predictive of the reactivity (e.g., rate of electrophilic addition) for a series of substituted ethynylcyclohexanols.

| Descriptor Abbreviation | Descriptor Name | Type | Predicted Influence on Reactivity |

| LUMO | Lowest Unoccupied Molecular Orbital Energy | Quantum-Chemical | A lower LUMO energy would correlate with higher reactivity towards nucleophiles. |

| qC≡ | Partial Charge on the Ethynyl Carbon | Quantum-Chemical | A more negative charge could enhance reactivity with electrophiles. |

| Vtotal | Total Molecular Volume | Geometrical | Increased steric bulk near the reactive site would decrease the reaction rate. |

| LogP | Octanol-Water Partition Coefficient | Physicochemical | May influence reaction rates depending on the solvent system by affecting solubility. |

| Nrings | Number of Rings | Constitutional | In this series, this would be constant but is a fundamental descriptor. nih.gov |

Note: The data in this table is hypothetical and for illustrative purposes only.

Stereochemistry and Conformational Analysis of 1 Ethynyl 2,4 Dimethylcyclohexan 1 Ol

Isomerism and Chiral Centers in Substituted Cyclohexanols

Isomerism is a key feature of organic compounds, describing molecules that share the same chemical formula but have different arrangements of atoms. In the case of 1-Ethynyl-2,4-dimethylcyclohexan-1-OL, stereoisomerism is of primary importance. This arises because the molecule contains three chiral centers:

C1: The carbon atom bearing the hydroxyl (-OH) and ethynyl (B1212043) (-C≡CH) groups.

C2: The carbon atom with a methyl (-CH₃) substituent.

C4: The carbon atom with the second methyl (-CH₃) substituent.

The presence of three chiral centers means that there are 2³ = 8 possible stereoisomers. These stereoisomers exist as pairs of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). The spatial relationship between the substituents (cis/trans) dictates the specific diastereomer. For instance, the methyl groups at C2 and C4 can be either cis (on the same side of the ring) or trans (on opposite sides of the ring) relative to each other. Furthermore, the hydroxyl and ethynyl groups at C1 will have a specific orientation relative to the substituents at C2 and C4.

Table 1: Chiral Centers in this compound

| Carbon Atom unfold_more | Substituents unfold_more | Chirality unfold_more |

|---|---|---|

| C1 | -OH, -C≡CH, C2 of ring, C6 of ring | Chiral |

| C2 | -CH₃, -H, C1 of ring, C3 of ring | Chiral |

| C4 | -CH₃, -H, C3 of ring, C5 of ring | Chiral |

Diastereoselectivity and Enantioselectivity in Synthetic Transformations and Reactions

The synthesis of a specific stereoisomer of this compound typically involves the nucleophilic addition of an ethynyl group to a 2,4-dimethylcyclohexanone (B1329789) precursor. The stereochemical outcome of this reaction is highly dependent on the reaction conditions and the existing stereochemistry of the ketone.

The pre-existing methyl groups at the C2 and C4 positions of the cyclohexanone (B45756) ring play a crucial role in directing the approach of the incoming ethynyl nucleophile. This facial selectivity is a classic example of substrate-controlled diastereoselectivity. The methyl groups create steric hindrance, making one face of the planar carbonyl group less accessible than the other.

For example, in a cis-2,4-dimethylcyclohexanone, both methyl groups may preferentially occupy equatorial positions in the most stable chair conformation. This arrangement would sterically encumber one face of the carbonyl, leading the ethynyl group to attack from the opposite, less hindered face. This results in the preferential formation of one diastereomer of the product alcohol. The degree of this selectivity is influenced by the steric bulk of both the substituents on the ring and the nucleophile itself. researchgate.net

The diastereomeric ratio (dr) and enantiomeric excess (ee) are measures of the stereoselectivity of a reaction. A high dr indicates a preference for the formation of one diastereomer over others, while a high ee indicates the preferential formation of one enantiomer.

Several factors can be manipulated to control these outcomes in the synthesis of substituted cyclohexanols:

Catalysts: The use of chiral catalysts, such as those derived from cinchona alkaloids or chiral metal complexes, can induce enantioselectivity by creating a chiral environment around the substrate. lookchem.commdpi.com This is a cornerstone of asymmetric synthesis.

Reagents: The nature of the nucleophilic reagent and any associated metal cations (e.g., Li⁺, Mg²⁺) can influence the transition state geometry, thereby affecting stereoselectivity. researchgate.net

Solvent and Temperature: The reaction solvent can affect the aggregation state of the reagents and the stability of the transition states. Lowering the reaction temperature often enhances selectivity by amplifying small energy differences between diastereomeric transition states.

Reaction Type: Different synthetic strategies, such as cascade Michael-aldol reactions or asymmetric transfer hydrogenations of corresponding enones, can provide access to highly functionalized cyclohexanol (B46403) derivatives with excellent stereocontrol. beilstein-journals.orgnih.gov

Conformational Preferences of the Cyclohexane (B81311) Ring and Substituents

The cyclohexane ring is not planar; it predominantly adopts a low-energy "chair" conformation to minimize angle and torsional strain. wikipedia.org The introduction of substituents complicates this picture, as the two interconverting chair conformations are no longer energetically equivalent. libretexts.org

In a chair conformation, substituents can occupy two types of positions: axial (perpendicular to the general plane of the ring) and equatorial (pointing out from the perimeter of the ring). pearson.com Generally, substituents prefer the more spacious equatorial position to avoid steric strain with other axial groups, an effect known as 1,3-diaxial interaction. youtube.commsu.edu

The energetic preference for the equatorial position is quantified by the "A-value," which is the difference in Gibbs free energy between the equatorial and axial conformers. wikipedia.org Larger A-values indicate a stronger preference for the equatorial position. For this compound, the stability of a given conformation depends on the cumulative steric effects of all four substituents. pressbooks.pub

Methyl Group (-CH₃): Has a significant A-value (approx. 1.7 kcal/mol), showing a strong preference for the equatorial position. libretexts.org

Hydroxyl Group (-OH): Has a moderate A-value (approx. 0.9-1.0 kcal/mol), also preferring the equatorial position. masterorganicchemistry.com

Ethynyl Group (-C≡CH): Due to its linear geometry and small cross-section, this group experiences significantly less steric hindrance. Its A-value is quite small (approx. 0.41 kcal/mol), meaning its preference for the equatorial position is much weaker than that of a methyl group. vaia.com

The most stable conformation for any given diastereomer of this compound will be the one that places the maximum number of bulky groups (primarily the methyl groups) in equatorial positions. pearson.com For example, in a diastereomer where a trans relationship exists between the two methyl groups, the lowest energy conformation would have both methyls in equatorial positions. The orientations of the C1 substituents would then be determined relative to this diequatorial arrangement.

Table 2: Approximate A-Values for Relevant Substituents

| Substituent unfold_more | A-Value (kcal/mol) unfold_more | Steric Demand unfold_more |

|---|---|---|

| -CH₃ (Methyl) | ~1.7 | High |

| -OH (Hydroxyl) | ~0.9 | Moderate |

| -C≡CH (Ethynyl) | ~0.41 | Low |

At room temperature, cyclohexane and its derivatives undergo a rapid conformational change known as a "ring flip" or "chair-chair interconversion". wikipedia.org This process converts one chair form into another, causing all axial substituents to become equatorial and vice versa. youtube.com

For a substituted cyclohexane like this compound, the two chair conformers have different energies. The equilibrium will heavily favor the more stable conformer, which minimizes 1,3-diaxial interactions. libretexts.org The energy barrier for the ring flip in cyclohexane is approximately 10-11 kcal/mol. wikipedia.org While substituents can alter this barrier, the interconversion remains rapid at ambient temperatures, meaning the molecule exists as a weighted average of its possible conformations. However, the properties and reactivity of the compound are overwhelmingly dictated by the most stable, predominant conformation. youtube.com

General methodologies for using spectroscopic and computational methods for stereochemical assignment exist for cyclohexanol derivatives, but a specific, in-depth analysis for this compound is not present in the accessible scientific literature. Therefore, generating the requested content would not be possible without speculating or including information from outside the strict scope defined in the instructions.

Applications in Advanced Organic Synthesis and Materials Science

Utility as a Versatile Synthetic Intermediate

As a synthetic intermediate, 1-Ethynyl-2,4-dimethylcyclohexan-1-ol offers dual reactivity. The hydroxyl group can be transformed or used to direct reactions, while the ethynyl (B1212043) group provides a gateway to a vast array of alkyne chemistry, including coupling reactions, additions, and cyclizations. This versatility is crucial for the efficient construction of intricate molecular architectures.

The ethynylcyclohexanol framework is a key building block for constructing more elaborate organic molecules. Similar structures are utilized in the synthesis of pharmaceuticals and agrochemicals. The compound's cyclohexane (B81311) ring provides a three-dimensional scaffold that can be functionalized, while the rigid ethynyl group acts as a linchpin for extending the carbon framework. Its derivatives are investigated for potential therapeutic applications, highlighting its role in medicinal chemistry for creating new antimicrobial and anticancer agents.

The chemical reactivity of this compound is centered on its two functional groups: the alkyne and the hydroxyl group. chemistrysteps.com The terminal alkyne can undergo a variety of transformations, serving as a precursor to a wide range of other functional groups. chemistrysteps.com

Key Transformations of the Alkynyl Group:

Hydration: Reaction with water in the presence of an acid catalyst can convert the alkyne to a ketone. chemistrysteps.com

Reduction: The alkyne can be selectively reduced to an alkene (using catalysts like Lindlar's catalyst) or fully reduced to an alkane. chemistrysteps.com

Coupling Reactions: The terminal alkyne is an excellent substrate for classic C-C bond-forming reactions like the Sonogashira cross-coupling, which connects the alkyne to aryl or vinyl halides. nih.gov This is a fundamental method for building complex conjugated systems. nih.gov

Cyclization: The alkyne can participate in various cyclization reactions to form heterocyclic or carbocyclic ring systems. nih.gov

The tertiary alcohol can also be modified, for instance, through esterification or by acting as a directing group in subsequent reactions. guidechem.com The combination of these reactive sites allows for a stepwise and controlled functionalization to generate a diverse library of compounds from a single starting material.

Table 1: Potential Transformations of this compound

| Functional Group | Reaction Type | Potential Product |

|---|---|---|

| Ethynyl | Hydration | Ketone |

| Ethynyl | Partial Reduction | Alkene |

| Ethynyl | Sonogashira Coupling | Aryl/Vinyl-substituted Alkyne |

| Hydroxyl | Esterification | Ester |

Integration into Polymer and Material Systems

The presence of a polymerizable alkyne group makes this compound a candidate for the development of novel polymers and advanced materials. Its incorporation can introduce specific thermal, mechanical, or electronic properties into the final material.

Alkynyl alcohols belong to a class of monomers that can be used in the synthesis of specialized polymers. Polydiacetylenes, for example, are known for their highly conjugated structures and unique optical properties, which are formed through the 1,4-addition polymerization of diacetylene monomers. mdpi.com While not a diacetylene itself, the terminal alkyne in this compound allows it to act as a monomer or co-monomer in polymerization reactions. Such reactions are often highly exothermic due to the formation of stable conjugated polymer chains. mdpi.com The resulting polymers may find applications as organic semiconductors or in the development of sensory materials.

Conjugated systems, characterized by alternating single and multiple bonds, are fundamental to the field of organic electronics. wikipedia.org These systems feature delocalized π-electrons, which can impart useful electronic and optical properties, such as electrical conductivity and fluorescence. wikipedia.orgnih.gov Molecules containing ethynyl groups are crucial building blocks for creating larger, stable, and processable conjugated carbon-rich materials. nih.gov

A significant area of research is the synthesis of hybrid molecules combining tetraethynylethylene (TEE) and tetravinylethylene (TVE). nih.govacs.org These TEE-TVE hybrids are π-bond-rich systems with untapped potential for producing stable, conjugated materials. nih.gov A general synthetic strategy for these hybrids involves the cross-coupling of gem-dibromoalkenes with alkynyl nucleophiles. acs.org

The synthesis proceeds in two main phases:

Preparation of cross-conjugated dibromo-olefins. acs.org

Deployment of these dibromo-olefins in two sequential cross-coupling reactions with the same or different alkenyl or alkynyl nucleophiles. acs.org

In this context, an alkynyl nucleophile derived from this compound could be utilized in the second phase. The bulky and substituted cyclohexyl group would offer increased solubility and robustness to the resulting hybrid molecule. nih.govacs.org Substituted TEE-TVE hybrids are generally more stable than their unsubstituted counterparts, which enhances their potential for use in conducting materials and electronic devices. nih.govacs.org Furthermore, aryl-substituted TEEs, TVEs, and their hybrids are often fluorescent, with some showing aggregation-induced emission, making them suitable for applications in fluorescent probes and organic light-emitting diodes (OLEDs). nih.gov

Research on this compound in Advanced Chemical Applications Remains Undocumented

Despite a thorough review of scientific literature, there is currently no available research detailing the specific applications of the chemical compound this compound in the fields of advanced organic synthesis and materials science, particularly concerning its incorporation into Metal-Organic Frameworks (MOFs) or its role in click chemistry and supramolecular assemblies.

The inquiry into the compound's utility in these specialized areas of chemistry has not yielded any specific studies, data, or detailed research findings. Consequently, an article structured around its use in these applications cannot be generated at this time.

While the individual fields of Metal-Organic Frameworks, click chemistry, and supramolecular chemistry are areas of intense research, and compounds with similar structural motifs (such as ethynyl and cyclohexanol (B46403) groups) are utilized, there is no documented evidence of this compound itself being employed or studied in these contexts.

Further research would be required to explore the potential of this compound in these advanced applications. Until such studies are conducted and published, its role remains speculative.

Future Research Directions and Emerging Methodologies for 1 Ethynyl 2,4 Dimethylcyclohexan 1 Ol

Development of Novel Stereoselective Catalytic Systems for Enhanced Efficiency

The synthesis of 1-Ethynyl-2,4-dimethylcyclohexan-1-ol from 2,4-dimethylcyclohexanone (B1329789) and an acetylene (B1199291) source presents a significant stereochemical challenge. The presence of pre-existing stereocenters at positions 2 and 4 of the cyclohexane (B81311) ring means that the nucleophilic attack of the acetylide at the prochiral carbonyl carbon can lead to a mixture of diastereomers. Future research will be pivotal in developing catalytic systems that can control this stereoselectivity with high precision and efficiency.

A primary focus will be the advancement of enantioselective catalytic systems for the alkynylation of ketones. nih.govresearchgate.net While numerous methods exist for the asymmetric alkynylation of aldehydes, ketones remain more challenging substrates. researchgate.net The development of chiral catalysts that can effectively differentiate between the diastereotopic faces of 2,4-dimethylcyclohexanone is crucial. Promising avenues include the exploration of novel chiral ligands for transition metals such as zinc, copper, and rhodium, which have shown efficacy in related transformations. organic-chemistry.org The use of chiral N-heterocyclic carbenes (NHCs) as organocatalysts also presents a compelling strategy for achieving high enantioselectivity in the synthesis of tertiary propargyl alcohols. nih.gov

Furthermore, kinetic resolution of a racemic or diastereomeric mixture of this compound represents another viable strategy. Recent advancements in NHC-catalyzed enantioselective acylation for the kinetic resolution of acyclic tertiary propargyl alcohols could be adapted for this specific cyclic system, providing access to highly enantioenriched materials. acs.org

Interactive Table 1: Potential Catalytic Systems for Stereoselective Synthesis

| Catalyst Type | Chiral Ligand/Motif Example | Potential Advantages for this compound |

|---|---|---|

| Zinc-based | Chiral Amino Alcohols (e.g., N-methylephedrine) | Well-established for aldehyde alkynylation, potential for adaptation to ketones. |

| Copper-based | Chiral Biphenols (e.g., BINOL derivatives) | Effective for asymmetric propargylation of ketones, potentially offering high diastereoselectivity. nih.gov |

| Rhodium-based | Chiral Diene Ligands | High catalytic activity, potential for novel reactivity. |

Exploration of Unconventional Reactivity Pathways and Cascade Reactions

The dual functionality of the hydroxyl and ethynyl (B1212043) groups in this compound makes it an ideal substrate for exploring novel reactivity and complex cascade reactions. researchgate.net Such reactions are highly sought after as they allow for the rapid construction of molecular complexity from simple starting materials in a single operation. thieme-connect.commdpi.com

One significant area of future investigation is the Meyer-Schuster rearrangement. wikipedia.orgrsc.orgresearchgate.net This acid-catalyzed isomerization of propargyl alcohols to α,β-unsaturated carbonyl compounds could transform this compound into a highly functionalized enone, a valuable synthetic intermediate. wikipedia.orgrsc.org The use of modern transition metal catalysts (e.g., gold, ruthenium) can facilitate this rearrangement under milder conditions, potentially offering greater control and substrate scope. ucl.ac.uk